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molecular formula C11H9N3 B8281079 2-methyl-5H-pyrimido[5,4-b]indole

2-methyl-5H-pyrimido[5,4-b]indole

Cat. No. B8281079
M. Wt: 183.21 g/mol
InChI Key: QRBUAODQLSSWRT-UHFFFAOYSA-N
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Patent
US04564610

Procedure details

The residue (2-methyl-5-tosyl-5H-pyrimido-[5,4-b]indole) is taken up in 100 ml of ethanol and combined with a solution of 1.4 g of sodium in 90 ml of ethanol. The mixture is refluxed for 2 hours. Then the mixture is poured into an aqueous sodium dihydrogen phosphate solution. The aqueous phase is extracted by shaking with methylene chloride. The methylene chloride extracts are washed with saturated sodium chloride solution, dried, and evaporated. The residue is chromatographed with a mixture of 10 parts of methylene chloride and one part of methanol on silica gel, thus obtaining 0.13 g of 2-methyl-5H-pyrimido[5,4-b]indole, mp 240°-242° C.
Name
2-methyl-5-tosyl-5H-pyrimido-[5,4-b]indole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
90 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:3]=[CH:4][C:5]2[N:6](S(C3C=CC(C)=CC=3)(=O)=O)[C:7]3[CH:8]=[CH:9][CH:10]=[CH:11][C:12]=3[C:13]=2[N:14]=1.[Na].P([O-])(O)(O)=O.[Na+]>C(O)C>[CH3:1][C:2]1[N:3]=[CH:4][C:5]2[NH:6][C:7]3[CH:8]=[CH:9][CH:10]=[CH:11][C:12]=3[C:13]=2[N:14]=1 |f:2.3,^1:24|

Inputs

Step One
Name
2-methyl-5-tosyl-5H-pyrimido-[5,4-b]indole
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1N=CC=2N(C=3C=CC=CC3C2N1)S(=O)(=O)C1=CC=C(C)C=C1
Step Two
Name
Quantity
1.4 g
Type
reactant
Smiles
[Na]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(O)(O)[O-].[Na+]
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Five
Name
Quantity
90 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
by shaking with methylene chloride
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is refluxed for 2 hours
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase is extracted
WASH
Type
WASH
Details
The methylene chloride extracts are washed with saturated sodium chloride solution
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue is chromatographed with a mixture of 10 parts of methylene chloride and one part of methanol on silica gel

Outcomes

Product
Name
Type
product
Smiles
CC=1N=CC=2NC=3C=CC=CC3C2N1
Measurements
Type Value Analysis
AMOUNT: MASS 0.13 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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